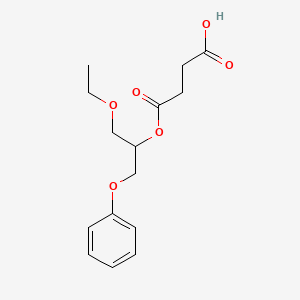

4-(1-Ethoxy-3-phenoxypropan-2-yl)oxy-4-oxobutanoic acid

Description

Properties

CAS No. |

63716-18-7 |

|---|---|

Molecular Formula |

C15H20O6 |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

4-(1-ethoxy-3-phenoxypropan-2-yl)oxy-4-oxobutanoic acid |

InChI |

InChI=1S/C15H20O6/c1-2-19-10-13(21-15(18)9-8-14(16)17)11-20-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,17) |

InChI Key |

ULTOURVNSVTPNP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(COC1=CC=CC=C1)OC(=O)CCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Sarpogrelate (4-[1-(Dimethylamino)-3-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic Acid)

- Key Structural Differences: Sarpogrelate contains a dimethylamino group and a 3-methoxyphenethyl substituent, absent in the target compound. Both share the 4-oxobutanoic acid core, but Sarpogrelate’s tertiary amine enhances receptor binding.

- Functional Implications: Sarpogrelate is a 5-HT2A/2B receptor antagonist used to inhibit platelet aggregation. The dimethylamino group is critical for serotonin receptor interaction, whereas the ethoxy-phenoxy substituents in the target compound may reduce this activity .

Physicochemical Properties :

Property Target Compound Sarpogrelate Molecular Weight ~352.4 g/mol (estimated) 439.5 g/mol Solubility Moderate (ester/carboxylic acid) Low (hydrophobic aryl groups) Bioactivity Unconfirmed Serotonin antagonism

4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic Acid (CAS 20882-04-6)

- Key Structural Differences: Features a methacryloyloxy group instead of ethoxy-phenoxy substituents. Shares the 4-oxobutanoate ester linkage.

- Functional Implications: The methacryloyloxy group enables polymerization, making this compound a crosslinker in hydrogels or resins. The target compound’s ethoxy-phenoxy groups lack this reactivity, suggesting different industrial applications .

- Stability Comparison: Methacryloyl esters are prone to radical-initiated polymerization, whereas the target compound’s ethoxy-phenoxy groups offer greater hydrolytic stability.

5'-O-(4,4'-Dimethoxytrityl)-N4-Isobutyryl-2'-Deoxycytidine-3'-O-Succinic Acid

- Key Structural Differences: Contains a deoxycytidine nucleoside and a dimethoxytrityl (DMT) protecting group. The succinic acid linker is analogous to the 4-oxobutanoate in the target compound.

- Functional Implications :

2-Oxo-3-hydroxy-4-phosphobutanoic Acid

- Key Structural Differences: Simplified structure with hydroxy, oxo, and phosphooxy groups on a butanoate backbone. No ethoxy or phenoxy substituents.

- Functional Implications: A metabolic intermediate in the phosphoenolpyruvate pathway. The phosphate group enables enzymatic recognition, contrasting with the target compound’s ester-linked aryl groups .

Research Findings and Implications

- Pharmacological Potential: The target compound’s ethoxy-phenoxy groups may enhance blood-brain barrier penetration compared to Sarpogrelate, but absence of a tertiary amine likely limits serotonin receptor binding .

- Industrial Utility : Unlike the methacryloyloxy analog , the target compound’s stability suggests use in sustained-release formulations rather than reactive polymers.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(1-Ethoxy-3-phenoxypropan-2-yl)oxy-4-oxobutanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as esterification and nucleophilic substitution. For instance, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid () are synthesized via Friedel-Crafts acylation using fluorobenzene derivatives and succinic anhydride. Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance acylation efficiency.

- Solvent systems : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Temperature control : Maintaining 60–80°C prevents side reactions like decarboxylation.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester and ketone functionalities (e.g., δ 2.8–3.2 ppm for β-keto protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match reference standards .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = calculated molecular weight ± 0.001 Da) validates molecular formula .

Q. How can solubility challenges in aqueous-based assays be addressed?

- Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in phosphate-buffered saline (PBS).

- pH adjustment : The carboxylic acid moiety (pKa ~4.5) can be ionized in neutral buffers to enhance solubility .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., enzyme inhibition) be resolved across studies?

Contradictions in IC₅₀ values (e.g., neuroprotective vs. antimicrobial activity) may arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use uniform enzyme sources (e.g., recombinant human KYN-3-OHase) and substrate concentrations.

- Positive controls : Compare against known inhibitors (e.g., 4-Fluorophenylboronic acid, IC₅₀ = 10.0 µM) to calibrate assay conditions .

- Dose-response validation : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. What computational approaches are used to study this compound’s interactions with biological targets?

- Molecular docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., KYN-3-OHase). Key interactions include hydrogen bonding between the ketone group and Arg-127 residue .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories using AMBER force fields. Root-mean-square deviation (RMSD) <2.0 Å indicates stable complexes .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

- Substituent variation : Replace the ethoxy group with bulkier tert-butoxy moieties to evaluate steric effects on enzyme binding.

- Bioisosteric replacement : Substitute the phenoxy group with thiophene (as in 4-(1-Benzothiophen-3-yl)-4-oxobutanoic acid, ) to modulate lipophilicity.

- Activity cliffs : Compare IC₅₀ values of derivatives in a table format:

| Derivative | Modification Site | IC₅₀ (µM) | Target Enzyme |

|---|---|---|---|

| Parent Compound | None | 12.5 | KYN-3-OHase |

| tert-Butoxy Analog | Ethoxy → tert-Butoxy | 8.2 | KYN-3-OHase |

| Benzothiophene Derivative | Phenoxy → Benzothiophene | 6.7 | Tyrosine Kinase |

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t₁/₂) >30 min suggests stability .

- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Notes on Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.